5-Bromo-3-hydroxypicolinic acid

Übersicht

Beschreibung

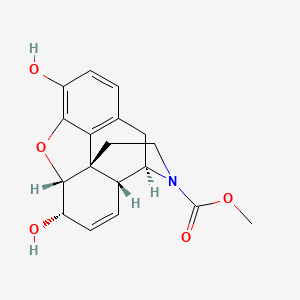

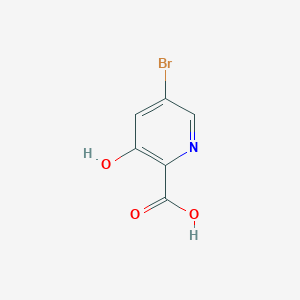

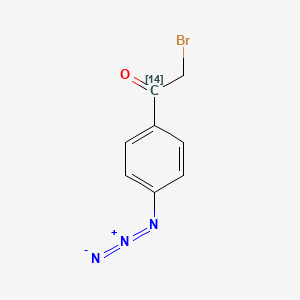

5-Bromo-3-hydroxypicolinic acid, also known as BHPA, is a chemical compound that is a derivative of picolinic acid. It contains a total of 15 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 Pyridine .

Molecular Structure Analysis

The molecular formula of 5-Bromo-3-hydroxypicolinic acid is C6H4BrNO3 . The structure includes a six-membered aromatic ring (pyridine), a carboxylic acid group, and a hydroxyl group .Physical And Chemical Properties Analysis

5-Bromo-3-hydroxypicolinic acid has a molecular weight of 218 g/mol. It has a predicted boiling point of 446.4±45.0 °C and a predicted density of 1.985±0.06 g/cm3 . The compound is stable at room temperature .Wissenschaftliche Forschungsanwendungen

Inhibition of Dopamine β-Hydroxylase

Picolinic acid derivatives, such as fusaric acid (5-butylpicolinic acid), have been studied for their potential to inhibit dopamine β-hydroxylase, an enzyme involved in the synthesis of norepinephrine from dopamine. Such compounds could be of interest in neurological research, potentially impacting studies related to neurotransmitter regulation and associated disorders (N. Toshiharu et al., 1970).

Pharmacology in Humans

The pharmacological effects of picolinic acid derivatives, including their impact on human plasma dopamine-β-hydroxylase (DBH) activity and blood pressure, have been the subject of clinical research. Such studies could inform the development of new therapeutic agents for hypertension and other cardiovascular conditions (R. Matta & G. Wooten, 1973).

Corrosion Inhibition

Heterocyclic compounds based on hydroxyquinoline, which share structural similarities with picolinic acid derivatives, have been evaluated as corrosion inhibitors. This suggests potential applications of 5-Bromo-3-hydroxypicolinic acid in materials science, particularly in protecting metals against corrosion in acidic environments (M. Rbaa et al., 2020).

Coordination Chemistry

Studies on the coordination modes of hydroxypicolinic acids with metals have implications for the synthesis of new metal complexes with potential applications in catalysis, material science, and luminescent materials. Research on cadmium(II) complexes of 3-hydroxypicolinic acid reveals insights into ligand-metal interactions, which could extend to the study of 5-Bromo-3-hydroxypicolinic acid-based materials (Z. Popović et al., 2006).

Antioxidant Activity

Bromophenols isolated from marine algae, which are structurally diverse, including compounds with bromo and hydroxy substitutions, have been identified as potent natural antioxidants. This suggests a potential area of research for 5-Bromo-3-hydroxypicolinic acid in exploring its antioxidant properties and potential health benefits (Ke-kai Li et al., 2011).

Safety and Hazards

5-Bromo-3-hydroxypicolinic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

Wirkmechanismus

Target of Action

It’s worth noting that indole derivatives, which are structurally similar to picolinic acid derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The biosynthesis of 3-Hydroxypicolinic acid involves the conversion of L-lysine through the actions of an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase .

Eigenschaften

IUPAC Name |

5-bromo-3-hydroxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-3-1-4(9)5(6(10)11)8-2-3/h1-2,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYSNNRQXSFAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673522 | |

| Record name | 5-Bromo-3-hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160994-90-0 | |

| Record name | 5-Bromo-3-hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1501333.png)

![Ethanone, 1-[2-amino-4-methoxy-5-(2-methoxyethoxy)phenyl]-](/img/structure/B1501362.png)